3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Overview
Description
3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromothiophene and dioctylpyrrolo[3,4-c]pyrrole moieties, which contribute to its distinctive chemical behavior and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been used as electron acceptors in polymer solar cells .
Mode of Action
It’s known that similar compounds can act as electron acceptors, accepting electrons from donor molecules in the process of light absorption .
Biochemical Pathways
In the context of polymer solar cells, the compound could be involved in the electron transport chain, facilitating the flow of electrons and contributing to the generation of electric current .
Result of Action
In the context of polymer solar cells, the compound’s ability to accept electrons can contribute to the generation of electric current .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the context of polymer solar cells, factors such as light intensity, temperature, and the presence of other materials in the cell can affect the compound’s performance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione typically involves the following steps:
Bromination of Thiophene: The initial step involves the bromination of thiophene to form 5-bromothiophene. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Formation of Dioctylpyrrolo[3,4-c]pyrrole: The next step involves the formation of the dioctylpyrrolo[3,4-c]pyrrole core. This can be achieved through a condensation reaction between an appropriate diketone and an amine, followed by cyclization.
Coupling Reaction: The final step involves the coupling of 5-bromothiophene with the dioctylpyrrolo[3,4-c]pyrrole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the thiophene rings can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound is often used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic structures.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Brominating Agents: Such as bromine or NBS for bromination.
Oxidizing and Reducing Agents: Depending on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while coupling reactions can produce complex conjugated polymers .
Scientific Research Applications
3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione has several applications in scientific research:
Organic Electronics: Used in the synthesis of conjugated polymers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Chemical Synthesis: Serves as a building block for the synthesis of complex organic molecules and polymers.
Comparison with Similar Compounds
Similar Compounds
3,6-Bis(5-bromothiophen-2-yl)-N,N’-bis(dodecyl)-1,4-dioxopyrrolo[3,4-c]pyrrole: Similar structure but with different alkyl chains.
Ditert-butyl 1,4-bis(5-bromothiophen-2-yl)-3,6-dioxopyrrolo[3,4-c]pyrrole-2,5-dicarboxylate: Contains tert-butyl groups instead of octyl.
Uniqueness
The uniqueness of 3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione lies in its specific combination of bromothiophene and dioctylpyrrolo[3,4-c]pyrrole moieties, which confer distinct electronic and structural properties. This makes it particularly valuable in the synthesis of conjugated polymers and other advanced materials .
Properties
IUPAC Name |
1,4-bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-3,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38Br2N2O2S2/c1-3-5-7-9-11-13-19-33-27(21-15-17-23(31)37-21)25-26(29(33)35)28(22-16-18-24(32)38-22)34(30(25)36)20-14-12-10-8-6-4-2/h15-18H,3-14,19-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCBYFZCUVYBPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=C2C(=C(N(C2=O)CCCCCCCC)C3=CC=C(S3)Br)C1=O)C4=CC=C(S4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38Br2N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735832 | |
Record name | 3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
682.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1057401-13-4 | |
Record name | 3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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